3'-(Trifluoromethoxy)-biphenyl-2-amine 3'-(Trifluoromethoxy)-biphenyl-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17478700
InChI: InChI=1S/C13H10F3NO/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8H,17H2
SMILES:
Molecular Formula: C13H10F3NO
Molecular Weight: 253.22 g/mol

3'-(Trifluoromethoxy)-biphenyl-2-amine

CAS No.:

Cat. No.: VC17478700

Molecular Formula: C13H10F3NO

Molecular Weight: 253.22 g/mol

* For research use only. Not for human or veterinary use.

3'-(Trifluoromethoxy)-biphenyl-2-amine -

Specification

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
IUPAC Name 2-[3-(trifluoromethoxy)phenyl]aniline
Standard InChI InChI=1S/C13H10F3NO/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8H,17H2
Standard InChI Key BNZJJYIVRPSYPU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name is 2-amino-3'-(trifluoromethoxy)biphenyl, with a molecular formula of C₁₃H₁₀F₃NO. Its structure comprises two benzene rings connected by a single bond (biphenyl system), where the trifluoromethoxy group occupies the 3' position on the second ring, and the amine group is located at the 2 position on the first ring .

Key Structural Features:

  • Biphenyl Core: Provides rigidity and planar geometry for π-π stacking interactions.

  • Trifluoromethoxy Group: Enhances lipophilicity and electron-withdrawing effects, improving bioavailability and resistance to oxidative metabolism.

  • Primary Amine: Serves as a reactive site for derivatization into carboxamides or other functional groups.

The SMILES notation for this compound is C1=CC(=C(C(=C1)N)OC(F)(F)F)C2=CC=CC=C2, and its InChIKey is VNDUHYWEWRRBFJ-UHFFFAOYSA-N .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight259.22 g/molPubChem CID 46200812
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 3.1–3.5Computational prediction
SolubilityLow in water; soluble in DMSOExperimental analogs

The trifluoromethoxy group significantly increases hydrophobicity (logP ~3.5), favoring membrane permeability but limiting aqueous solubility .

Synthesis and Manufacturing

Synthetic Routes

3'-(Trifluoromethoxy)-biphenyl-2-amine is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. A representative method involves:

Route A: Suzuki–Miyaura Coupling

  • Starting Materials: 2-Nitro-3'-trifluoromethoxybiphenyl.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

    2-Nitro-3’-(trifluoromethoxy)biphenyl+3H2Pd/C3’-(Trifluoromethoxy)-biphenyl-2-amine+2H2O\text{2-Nitro-3'-(trifluoromethoxy)biphenyl} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{3'-(Trifluoromethoxy)-biphenyl-2-amine} + 2\text{H}_2\text{O}

    Yield: ~70–80% .

Route B: Buchwald–Hartwig Amination

  • Substrates: 3'-(Trifluoromethoxy)biphenyl-2-bromide and ammonia.

  • Catalysis: Pd₂(dba)₃/Xantphos system.

    2-Bromo-3’-(trifluoromethoxy)biphenyl+NH3Pd catalyst3’-(Trifluoromethoxy)-biphenyl-2-amine+HBr\text{2-Bromo-3'-(trifluoromethoxy)biphenyl} + \text{NH}_3 \xrightarrow{\text{Pd catalyst}} \text{3'-(Trifluoromethoxy)-biphenyl-2-amine} + \text{HBr}

    Yield: ~65–75% .

Optimization Challenges

  • Regioselectivity: Ensuring amine group formation exclusively at the 2 position requires careful control of reaction conditions.

  • Purification: Chromatographic separation is often needed due to byproducts from incomplete reduction or coupling.

Applications in Agrochemicals

Role in SDHI Fungicides

3'-(Trifluoromethoxy)-biphenyl-2-amine is a key intermediate in synthesizing pyrazine-2-carboxamide fungicides like pyraziflumid (NNF-0721). These inhibitors target mitochondrial succinate dehydrogenase (SDH), disrupting cellular respiration in fungi .

Structure–Activity Relationship (SAR) Insights:

  • Biphenyl Amine Moiety: Essential for binding to the SDH ubiquinone pocket.

  • Trifluoromethoxy Group: Enhances antifungal activity against Botrytis cinerea and Rhizoctonia solani by improving membrane penetration .

FungicideTarget PathogensEC₅₀ (μg/mL)
PyraziflumidB. cinerea, R. solani0.05–0.1
Boscalid (Analog)B. cinerea0.2–0.5

Data adapted from PMC6140665 .

Pharmacological Relevance

Orphan Drug Development

The derivative 3-((2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)biphenyl-4-yl)carbamoyl)thiophene-2-carboxylic acid (PubChem CID 46200812), synthesized from 3'-(Trifluoromethoxy)-biphenyl-2-amine, received orphan designation in 2015 for treating non-infectious uveitis .

Mechanism of Action:

  • Carboxamide Linkage: Facilitates binding to inflammatory mediators like cyclooxygenase-2 (COX-2).

  • Fluorine Substituents: Reduce metabolic clearance, prolonging therapeutic effects .

Clinical Prospects

While preclinical studies show promise in reducing intraocular inflammation, phase III trials are pending as of 2025. Challenges include optimizing ocular bioavailability and minimizing off-target effects .

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